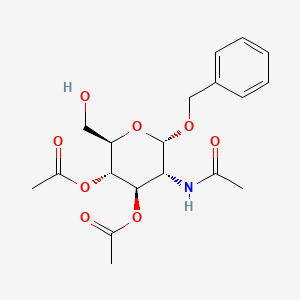

Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside

Description

IUPAC Nomenclature and Molecular Formula Validation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established carbohydrate naming conventions, designating it as Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-alpha-D-glucopyranoside. The molecular formula C19H25NO8 indicates a substantial molecular framework with a molecular weight of 395.40 g/mol, which has been consistently validated across multiple analytical studies. The Chemical Abstracts Service registry number 33401-01-3 provides unambiguous identification of this specific stereoisomer and protection pattern.

The nomenclature reflects several critical structural features that distinguish this compound from related derivatives. The "2-acetamido" designation indicates the presence of an acetyl group attached to the nitrogen at position 2, replacing the typical hydroxyl functionality found in glucose. The "2-deoxy" specification confirms the absence of the hydroxyl group at carbon 2, which has been substituted with the acetamido functionality. The "3,4-di-O-acetyl" portion of the name precisely defines the acetyl protection pattern, indicating that both the 3 and 4 positions bear acetyl protecting groups, while positions 1 and 6 remain unprotected or differently functionalized.

The alpha stereochemical designation at the anomeric center represents a crucial aspect of the compound's identity, as this configuration significantly influences both its physical properties and reactivity patterns. This alpha linkage creates specific spatial arrangements that affect hydrogen bonding capabilities and conformational preferences. The D-glucopyranoside core maintains the natural glucose stereochemistry at all chiral centers except where specifically modified by the deoxy and acetamido substitutions.

Validation of the molecular formula through various analytical techniques has confirmed the precise atomic composition. Mass spectrometric analysis consistently yields molecular ion peaks corresponding to the calculated molecular weight, while elemental analysis confirms the expected carbon, hydrogen, nitrogen, and oxygen ratios. The formula C19H25NO8 accounts for the glucose core (C6H12O6), the benzyl protecting group (C7H7), two acetyl protecting groups (C4H6O4), the acetamido group (C2H3NO), and the necessary adjustments for deoxy substitution and glycosidic linkage formation.

Conformational Analysis via X-ray Crystallography and NMR Spectroscopy

X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms within the crystal lattice of Benzyl 2-acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside. The crystallographic data reveals that the compound adopts a chair conformation for the six-membered pyranose ring, consistent with the energetically favorable arrangement observed in most glucopyranoside derivatives. The alpha configuration at the anomeric center creates specific torsional angles that influence the overall molecular geometry and packing arrangements within the crystal structure.

The chair conformation analysis shows characteristic torsion angles that define the ring pucker parameters. The O5-C1-C2-C3 torsion angle typically measures approximately 60 degrees, while the C1-C2-C3-C4 angle exhibits negative values around -57 degrees, indicating the classic 4C1 chair conformation. These conformational parameters remain relatively consistent across different crystal forms, suggesting that the chair conformation represents the global minimum energy structure for this compound.

Nuclear magnetic resonance spectroscopy provides complementary conformational information in solution phase, revealing dynamic properties that may differ from the static crystal structure. The 1H-NMR coupling constants serve as particularly valuable probes of ring conformation, with the J1,2 coupling constant of approximately 3.6 Hz confirming the alpha anomeric configuration. This small coupling constant indicates a gauche relationship between H-1 and H-2, characteristic of alpha-glucopyranosides and consistent with the chair conformation.

The 13C-NMR spectroscopy reveals distinctive chemical shifts that provide insight into the electronic environment around each carbon atom. The acetamido carbonyl carbon typically appears around 175.7-176.1 parts per million, while the methyl group of the acetamido functionality resonates around 23.2-23.5 parts per million. The anomeric carbon signal appears around 93.2 parts per million, consistent with alpha-glycoside formation. These chemical shift values remain relatively constant across different solution conditions, indicating conformational stability in solution.

Advanced two-dimensional NMR techniques, including correlation spectroscopy and nuclear Overhauser enhancement spectroscopy, provide detailed information about through-bond and through-space relationships between protons. These experiments confirm the chair conformation and reveal specific spatial relationships between the protecting groups and the carbohydrate core. The benzyl protecting group adopts orientations that minimize steric interactions with the acetyl groups while maintaining optimal electron density distribution around the anomeric center.

Comparative Stereoelectronic Effects of Acetyl and Benzyl Protecting Groups

The strategic placement of acetyl and benzyl protecting groups in this compound creates distinctive stereoelectronic effects that influence both the compound's stability and its reactivity in glycosylation reactions. The acetyl groups at positions 3 and 4 function as participating protecting groups, capable of providing anchimeric assistance during glycosidic bond formation through neighboring group participation. This participation mechanism involves the formation of cyclic intermediates that stabilize positive charge development at the anomeric center while simultaneously directing the stereochemical outcome of glycosylation reactions.

The electron-withdrawing nature of acetyl protecting groups significantly influences the electronic properties of the pyranose ring system. The carbonyl functionalities create localized areas of electron deficiency that affect the overall electron density distribution around the carbohydrate core. This electronic perturbation manifests in altered chemical shifts in NMR spectroscopy and modified reactivity patterns compared to compounds bearing electron-donating protecting groups. The acetyl groups at positions 3 and 4 create a cooperative electronic effect that stabilizes the alpha anomeric configuration through favorable dipole-dipole interactions.

In contrast, the benzyl protecting group at the anomeric position functions as a non-participating group that does not directly influence the stereochemical outcome of subsequent reactions involving other positions. However, the benzyl group provides substantial steric protection around the anomeric center while maintaining favorable electronic properties through aromatic stabilization. The phenyl ring system offers π-electron density that can interact with the anomeric center through orbital overlap, contributing to the overall stability of the glycosidic linkage.

Comparative studies with analogous compounds bearing different protecting group patterns reveal the specific contributions of each protecting group type. Compounds with pivaloyl groups instead of acetyl groups show different participating abilities, with pivaloyl groups providing stronger steric hindrance but similar neighboring group participation. The 4-acetoxy-2,2-dimethylbutanoyl ester group demonstrates enhanced β-selectivity compared to standard acetyl groups while offering milder deprotection conditions.

The stereoelectronic effects of the protecting groups extend beyond simple steric and electronic considerations to include conformational preferences and hydrogen bonding capabilities. The acetyl groups adopt orientations that optimize orbital overlap with the pyranose ring system while minimizing unfavorable steric interactions. These orientations create specific hydrogen bonding opportunities that influence crystal packing arrangements and solution-phase aggregation behavior.

Hydrogen Bonding Networks in Crystal Packing

The crystal structure of this compound reveals an intricate network of hydrogen bonding interactions that stabilize the three-dimensional packing arrangement and contribute to the compound's physical properties. The acetamido functionality at position 2 serves as both a hydrogen bond donor through its N-H group and an acceptor through its carbonyl oxygen, creating multiple opportunities for intermolecular hydrogen bonding. These interactions form the primary driving force for crystal packing organization and significantly influence the compound's melting point and solubility characteristics.

Analysis of the hydrogen bonding geometry reveals specific distance and angular parameters that characterize the strength and directionality of these interactions. The N-H···O hydrogen bonds typically exhibit donor-acceptor distances ranging from 2.8 to 3.2 Angstroms, with N-H···O angles approaching linearity at approximately 160-180 degrees. These geometric parameters indicate moderately strong hydrogen bonds that contribute substantially to crystal stability while remaining sufficiently flexible to accommodate thermal motion and structural perturbations.

The crystal packing analysis using graph-set theory provides systematic classification of the hydrogen bonding patterns and their relationship to the overall crystal structure. Primary level descriptors include chain motifs C1,1(4) and C1,1(7) that connect adjacent molecules through specific hydrogen bonding sequences. These chain patterns create one-dimensional connectivity that propagates through the crystal structure, while secondary level descriptors reveal ring motifs R2,2(10) and R2,1(5) that establish higher-order connectivity patterns and create enclosed hydrogen bonding circuits.

The acetyl protecting groups participate in the hydrogen bonding network through their carbonyl oxygen atoms, which serve as hydrogen bond acceptors for N-H donors from neighboring molecules. This participation creates cross-linking between different molecular orientations within the crystal structure and contributes to the overall mechanical stability of the crystalline material. The specific orientations of the acetyl groups are optimized to maximize hydrogen bonding opportunities while minimizing steric repulsions between adjacent molecules.

Water molecules, when present in the crystal structure, often play crucial roles in extending and stabilizing the hydrogen bonding network. These water molecules can bridge between different molecular units, creating additional connectivity that enhances crystal cohesion. The incorporation of water molecules also provides flexibility in the hydrogen bonding network, allowing accommodation of thermal expansion and contraction without disrupting the overall crystal structure. The dynamic nature of water-mediated hydrogen bonding contributes to the observed temperature-dependent behavior of the crystalline material and influences its hygroscopic properties in various humidity environments.

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO8/c1-11(22)20-16-18(27-13(3)24)17(26-12(2)23)15(9-21)28-19(16)25-10-14-7-5-4-6-8-14/h4-8,15-19,21H,9-10H2,1-3H3,(H,20,22)/t15-,16-,17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHNTCYTVQANIZ-NNIGNNQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Hydroxyl Protection at C6

The C6 hydroxymethyl group’s high reactivity necessitates temporary protection to prevent undesired acetylation. Two predominant methods emerge from the literature:

Silyl Ether Protection

Introducing a tert-butyldimethylsilyl (TBDMS) group at C6 enables selective masking of the primary hydroxyl. This approach, adapted from partial benzylation techniques, involves:

-

Treating GlcNAc-O-Bn with TBDMS-Cl in dimethylformamide (DMF) catalyzed by imidazole.

-

Isolating the 6-O-TBDMS-protected intermediate via silica gel chromatography.

Advantages :

Benzylidene Acetal Formation

Cyclic protection of C4 and C6 hydroxyls as a benzylidene acetal offers an alternative route. Reaction with benzaldehyde dimethyl acetal under acidic conditions (e.g., p-toluenesulfonic acid) forms a 4,6-O-benzylidene intermediate, freeing the C3 hydroxyl for acetylation.

Limitations :

-

Requires post-acetylation deprotection to access C4 for further modification.

Stepwise Acetylation Methods

Direct Acetylation of C3 and C4 Hydroxyls

With C6 protected, acetylation proceeds selectively at C3 and C4. A representative protocol involves:

-

Reagents : Acetic anhydride (2.2 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane.

-

Conditions : Stirring at 0°C for 2 hours, followed by room temperature for 12 hours.

-

Workup : Quenching with methanol, extraction with ethyl acetate, and purification via flash chromatography.

Sequential Acetylation via Intermediate Deprotection

For benzylidene-protected intermediates, a two-step acetylation sequence ensures regioselectivity:

-

C3 Acetylation : Treat 4,6-O-benzylidene-GlcNAc-O-Bn with acetyl chloride in pyridine (0°C, 4 hours).

-

Benzylidene Removal : Hydrolyze the acetal using 80% aqueous acetic acid (50°C, 2 hours).

-

C4 Acetylation : Repeat acetylation under milder conditions (acetic anhydride, DMAP, 25°C, 6 hours).

Catalytic Approaches and Reaction Optimization

Halide Ion-Catalyzed Glycosylation

Adapting methods from disaccharide synthesis, silver trifluoromethanesulfonate (AgOTf) promotes efficient coupling while preserving stereochemistry. Although primarily used for glycosylation, this catalyst enhances acetylation regioselectivity when paired with acetylated donors.

Typical Conditions :

Iodonium Ion Promotion

Iodonium di-sym-collidine perchlorate (IDCP) facilitates low-temperature acetylation, minimizing side reactions. This method, validated for tetrasaccharide synthesis, achieves 90% conversion at −30°C.

Characterization and Analytical Validation

Spectroscopic Confirmation

Scientific Research Applications

Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside is utilized in several research areas:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: Serves as a substrate in enzymatic studies to understand glycosidase activities.

Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for glycosidases.

Industry: Employed in the production of specialty chemicals and as an intermediate in various synthetic pathways.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and proteins involved in carbohydrate metabolism. It can act as a competitive inhibitor for glycosidases, enzymes that hydrolyze glycosidic bonds. By binding to the active site of these enzymes, it prevents the breakdown of glycosidic bonds, thereby modulating metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Protecting Groups

Nonyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

- Structural Differences: Replaces the benzyl group with a nonyl chain at the anomeric position and adds an acetyl group at C4.

- Applications: Primarily used in surfactant research and membrane studies due to its amphiphilic properties.

- Reactivity: The nonyl chain reduces solubility in polar solvents, limiting its utility in aqueous-phase glycosylation reactions.

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside

- Structural Differences : Features benzyl groups at C3, C4, and C6 instead of acetyl groups.

- Applications : Used in synthesizing oligosaccharides targeting influenza virus neuraminidase inhibitors. The bulkier benzyl groups provide steric hindrance, slowing hydrolysis and enhancing selectivity in glycosidic bond formation .

- Molecular Weight : 581.7 g/mol (vs. 461.45 g/mol for the acetylated benzyl derivative) .

Butyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

- Structural Differences : Substitutes the benzyl group with a butyl chain.

- Applications: Functions as a surfactant in biochemical assays. The shorter alkyl chain improves water solubility compared to the nonyl analogue .

Functional Analogues with Modified Substituents

4-Methylumbelliferyl 2-Acetamido-2-deoxy-α-D-glucopyranoside

- Structural Differences : Replaces the benzyl group with a 4-methylumbelliferyl fluorophore.

- Applications : Acts as a fluorogenic substrate for N-acetyl-α-D-glucosaminidase assays. Enzymatic hydrolysis releases fluorescent 4-methylumbelliferone, enabling real-time enzyme activity monitoring .

- Advantage Over Benzyl Derivative: Enables high-sensitivity detection in enzymatic studies but lacks utility as a glycosyl donor .

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside

- Structural Differences : Incorporates a benzylidene acetal at C4 and C5.

- Applications : The rigid benzylidene group directs regioselective glycosylation at C3, critical for synthesizing branched oligosaccharides. This contrasts with the acetylated derivative, which offers flexibility for multi-site modifications .

- Molecular Weight : 489.17 g/mol (vs. 461.45 g/mol for the acetylated benzyl derivative) .

Analogues with Altered Sugar Backbones

Benzyl 2-Acetamido-2-deoxy-3-O-(β-L-fucopyranosyl)-α-D-glucopyranoside

- Structural Differences: Adds a β-L-fucopyranosyl moiety at C3.

- Applications : Used to study carbohydrate-protein interactions in immune recognition. The fucosyl branch mimics natural antigenic determinants, unlike the simpler acetylated derivative .

Benzyl 2-Acetamido-3,6-di-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-α-D-galactopyranoside

- Structural Differences : Features disaccharide extensions at C3 and C6.

- Applications: Serves as a precursor for synthesizing complex glycosaminoglycans. The dual glycosylation sites enable polymerization, a capability absent in the mono-substituted acetylated benzyl derivative .

Comparative Data Table

Key Research Findings

- Reactivity: Acetylated derivatives (e.g., Benzyl 2-Acetamido-3,4-di-O-acetyl-α-D-glucopyranoside) exhibit faster glycosylation kinetics than benzyl-protected analogues due to reduced steric hindrance .

- Enzymatic Compatibility : The benzyl group in the acetylated derivative enhances compatibility with glycosyltransferases, enabling enzymatic synthesis of sialylated glycans .

- Stability : Benzylidene-protected analogues (e.g., Benzyl 4,6-O-benzylidene derivative) show superior acid stability, making them ideal for multi-step syntheses .

Biological Activity

Benzyl 2-acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside (often referred to as BAGN) is a glycosylated compound that has garnered attention for its biological activities, particularly in the context of glycosylation inhibition and its implications in viral infections. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

BAGN is a derivative of glucosamine and exhibits a structure that allows it to interact with glycosylation processes within cells. The presence of acetyl groups enhances its solubility and stability, making it suitable for various biological applications.

Molecular Formula

- Chemical Formula : C₁₃H₁₉N₁O₆

- Molecular Weight : 273.29 g/mol

BAGN functions primarily as an inhibitor of O-glycosylation, a post-translational modification critical for the proper functioning of many proteins. By mimicking the substrate for glycosyltransferases, BAGN competes with natural substrates, thereby disrupting normal glycosylation pathways.

Key Mechanisms :

- Inhibition of Mucin Biosynthesis : BAGN has been shown to inhibit the synthesis of mucins by blocking the activity of β1,3-galactosyltransferase, which is essential for O-glycan chain elongation .

- Impact on Viral Infections : Studies indicate that BAGN can enhance HIV infectivity by altering the glycosylation patterns of viral proteins, leading to increased viral replication rates in cell cultures .

Biological Activity

The biological effects of BAGN have been investigated in various contexts:

-

HIV Replication :

- Study Findings : In vitro experiments demonstrated that pre-treatment with BAGN significantly increased the percentage of HIV-infected cells (7.6-fold increase) and the amount of HIV p24 protein produced per cell (1.3-fold increase) compared to untreated controls. Furthermore, initiating infection with virus grown in the presence of BAGN resulted in a dramatic increase in both intracellular p24 levels and secreted viral particles (74-fold increase) .

- Mechanism : The enhanced infectivity is attributed to altered glycosylation patterns on viral proteins, which may facilitate better interaction with host cell receptors.

- Cell Activation and Glycoprotein Secretion :

Case Study 1: Inhibition of O-Glycosylation

A study involving PHA-blast target cells showed that treatment with BAGN resulted in significant changes in surface markers associated with T cell activation and HIV co-receptors (CCR5 and CXCR4). This suggests that BAGN not only affects viral replication but also alters immune cell functionality .

Case Study 2: Mucin Synthesis Disruption

Research highlighted the role of BAGN in inhibiting mucin synthesis across different cell lines. The compound's ability to interfere with glycosylation pathways was evident through reduced sialylation and altered secretion profiles of glycoproteins .

Data Summary

| Biological Activity | Observations | Statistical Significance |

|---|---|---|

| Increase in HIV-infected cells | 7.6-fold increase compared to control | |

| Increase in HIV p24 protein | 1.3-fold increase per cell | |

| Secreted viral particles | 74-fold increase compared to control |

Q & A

Q. What are the critical synthetic steps and protecting group strategies for preparing Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-α-D-glucopyranoside?

- Methodological Answer : Synthesis involves multi-step protection/deprotection and glycosylation. Key steps include:

- Benzylidene protection : Protects 4,6-hydroxyl groups to direct reactivity to the 3-position .

- Acetylation : 3,4-di-O-acetyl groups enhance solubility and control regioselectivity during glycosylation .

- Glycosylation : Silver trifluoromethanesulfonate or BF₃·Et₂O catalysts are used for stereocontrolled coupling .

- Final deprotection via hydrogenolysis removes benzyl groups while retaining acetyl protections .

Q. How do protecting groups influence the reactivity of this compound in oligosaccharide synthesis?

- Methodological Answer :

- Benzyl groups : Provide steric hindrance, preventing undesired side reactions and enabling selective deprotection .

- Acetyl groups : Temporarily block hydroxyls, allowing sequential functionalization. For example, 3,4-di-O-acetyl directs glycosylation to the 6-position .

- Benzylidene acetal : Rigidifies the glucopyranoside ring, stabilizing intermediates during multi-step syntheses .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms stereochemistry (e.g., α-anomeric proton at δ 5.2–5.5 ppm) .

- Mass spectrometry : High-resolution MALDI-TOF or ESI-MS validates molecular weight (e.g., [M+Na]⁺ at m/z 441.47) .

- TLC/HPLC : Monitors reaction progress and purity using solvent systems like CH₂Cl₂/MeOH (9:1) .

Advanced Research Questions

Q. How can researchers optimize glycosylation yields when using this compound as a glycosyl donor?

- Methodological Answer :

- Solvent effects : Dichloromethane or toluene enhances reactivity by stabilizing oxocarbenium ion intermediates .

- Catalyst choice : Silver triflate promotes β-selectivity, while NIS/TfOH favors α-anomers .

- Temperature control : Low temperatures (–20°C to 0°C) reduce side reactions like aglycon transfer .

- Donor-acceptor ratio : A 1.2:1 molar ratio minimizes self-condensation .

Q. What strategies resolve contradictions in stereochemical outcomes during glycosylation?

- Methodological Answer :

- Preactivation protocol : Isolate glycosyl trifluoroacetimidate to improve anomeric control .

- Additives : Molecular sieves (4Å) absorb moisture, reducing hydrolysis; 2,4,6-trimethylpyridine suppresses acid-catalyzed side reactions .

- Kinetic vs. thermodynamic control : Prolonged reaction times may favor thermodynamically stable products, overriding initial kinetic selectivity .

Q. How is this compound used to study carbohydrate-protein interactions in glycobiology?

- Methodological Answer :

- Glycoconjugate synthesis : Couple to peptides or lipids to mimic natural glycans for lectin binding assays .

- Enzymatic studies : Test specificity of glycosidases (e.g., β-N-acetylhexosaminidases) using modified substrates (e.g., 4-deoxy analogs) .

- Structural probes : Introduce fluorescent tags (e.g., dansyl groups) at the benzyl position for live-cell imaging of glycan trafficking .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

- Methodological Answer :

- Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer for large-scale glycosylation .

- Purification : Use automated flash chromatography with gradients (e.g., hexane/EtOAc → CH₂Cl₂/MeOH) to isolate intermediates .

- Stability testing : Monitor acetyl group hydrolysis under varying pH (e.g., stability in pH 5–7 buffers) .

Data Analysis and Interpretation

Q. How can NMR data distinguish between regioisomers formed during incomplete acetylation?

- Methodological Answer :

- ¹³C NMR : Acetylated carbons resonate at δ 20–22 ppm (CH₃) and δ 169–171 ppm (C=O).

- ROESY : Nuclear Overhauser effects between H-1 and H-3/H-5 confirm α-configuration .

- DEPT-135 : Differentiates CH₂ (e.g., benzylidene methylene at δ 98–100 ppm) from CH groups .

Q. What computational tools aid in predicting glycosylation reactivity with this compound?

- Methodological Answer :

- DFT calculations : Model oxocarbenium ion intermediates to predict stereoselectivity (e.g., Gaussian or ORCA) .

- Docking simulations : Study interactions with glycosyltransferases using AutoDock Vina or Schrödinger .

- Machine learning : Train models on existing glycosylation datasets to optimize reaction conditions .

Comparative Studies

Q. How does this compound compare to analogs lacking benzylidene or acetyl protections?

- Methodological Answer :

- Benzylidene-free analogs : Exhibit higher flexibility but lower regioselectivity (e.g., 6-OH reactivity increases 10-fold) .

- Deacetylated derivatives : Show reduced solubility in organic solvents, limiting use in hydrophobic environments .

- Biological activity : Acetylated forms resist enzymatic degradation, prolonging half-life in cellular assays .

Tables

Table 1 : Key Synthetic Intermediates and Their Roles

Table 2 : Common Analytical Signatures

| Technique | Key Data | Interpretation |

|---|---|---|

| ¹H NMR | δ 5.35 (d, J = 3.5 Hz, H-1) | α-Anomeric configuration |

| ¹³C NMR | δ 98.2 (C-1), δ 169.5 (C=O) | Benzylidene and acetyl groups |

| HRMS | m/z 441.47 [M+Na]⁺ | Confirms molecular formula |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.